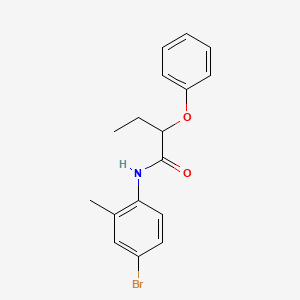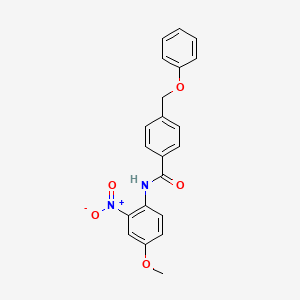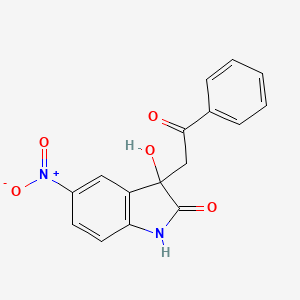
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide, also known as Bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat inflammation and pain in conditions such as osteoarthritis and rheumatoid arthritis. Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation. In
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, as well as in clinical trials in humans. This compound has also been studied for its potential use in the treatment of ocular inflammation and pain.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to inhibit the formation of reactive oxygen species (ROS) and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to have a protective effect on cartilage in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the role of prostaglandins in inflammation and pain. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, this compound can be difficult to dissolve in aqueous solutions, which can make it challenging to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide. One area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of this compound on cartilage and other tissues. Additionally, there is interest in using this compound in combination with other drugs to enhance its anti-inflammatory and analgesic properties. Finally, there is interest in studying the role of this compound in the treatment of ocular inflammation and pain.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNOIAPVQQAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Br)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-chloro-6-nitrobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076047.png)
![N-allyl-N-[3-(3-methyl-4-nitrophenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4076048.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenoxybutanamide](/img/structure/B4076055.png)
![2-[5-(1-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4076062.png)
![N-[2-(4-Benzyl-piperazin-1-yl)-2-oxo-ethyl]-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B4076068.png)
![N-allyl-N-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076069.png)

![2-[(2-fluorobenzyl)thio]-3,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4076077.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076101.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4076108.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)
![1-[3-(2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4076122.png)